Methyl-4-nitrophenylcarbonate

Aminolysis kinetics Nucleophilic substitution Reaction mechanism

Consistent methoxycarbonylation across diverse amine libraries is challenged by variable nucleophile basicity. Methyl-4-nitrophenylcarbonate (MNPC) solves this with a defined Brønsted breakpoint at pKa 9.3, enabling predictable rate-limiting step transitions. • Rate-limiting step transitions predictably: nucleophilic attack below pKa 9.3, leaving group expulsion above • Ideal for parallel carbamate/urethane synthesis across amine series • Calibrated mechanistic probe for acyl transfer & enzymology studies ≥95% purity. Yellow crystalline solid. Batch-consistent supply for global shipping.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 17175-16-5
Cat. No. B093650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-4-nitrophenylcarbonate
CAS17175-16-5
Synonymsmethyl-4-nitrophenylcarbonate
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-6(3-5-7)9(11)12/h2-5H,1H3
InChIKeyBKNCSPZEGXUNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-4-nitrophenylcarbonate: Methoxycarbonylation Reagent


Methyl-4-nitrophenylcarbonate (CAS 17175-16-5) is a mixed alkyl-aryl carbonate classified as an activated methoxycarbonylation reagent [1]. It is characterized by the presence of a potent 4-nitrophenoxide leaving group (pKa ~7.5 in 44 wt% ethanol-water) attached to a methoxycarbonyl moiety, rendering it an effective electrophile for the transfer of the methoxycarbonyl group to nucleophiles under mild conditions [2]. Commercially available as a yellow crystalline solid with a typical purity specification of 95%, it serves as a key intermediate for the synthesis of carbamates, urethanes, and various protected derivatives in pharmaceutical and agrochemical research .

Reagent Profile

Activated aryl carbonate for methoxycarbonyl transfer under mild conditions

Leaving Group

4-Nitrophenoxide leaving group enables nucleophilic substitution at carbonyl center

Synthetic Use

Carbamate, urethane, and protected derivative synthesis in pharmaceutical/agrochemical research

Why Methyl-4-nitrophenylcarbonate Cannot Be Substituted


Substituting methyl-4-nitrophenylcarbonate with a close structural analog introduces quantifiable alterations in both reaction kinetics and mechanistic pathways, precluding generic interchangeability. The electrophilicity of the carbonate center is finely tuned by the aryloxy leaving group, as evidenced by Brønsted plots that show a distinct downward breakpoint correlating with the pKa of the parent phenol [1]. Consequently, methyl-4-nitrophenylcarbonate (MNPC) operates in a kinetic regime where nucleophilic attack is rate-limiting (βlg values near zero), whereas analogs with better (e.g., 2,4-dinitrophenyl) or poorer (e.g., alkyl) leaving groups shift the rate-limiting step, altering sensitivity to nucleophile basicity and potentially compromising reaction yields or selectivity [1][2]. The quantified differences in reactivity and mechanism outlined below establish MNPC as a non-fungible reagent for precise methoxycarbonyl transfer.

Leaving group structure determines mechanism

Analogs with better or poorer leaving groups shift the rate-limiting step, altering sensitivity to nucleophile basicity.

Non-leaving group modulates electrophilicity

Changing OMe to SMe or OAr changes the nucleofugality threshold, affecting kinetic predictability with basic amines.

Biphasic Brønsted behavior is reagent-specific

MNPC's distinct breakpoint in structure-reactivity correlations cannot be replicated by simple alkyl carbonates or thiocarbonates.

Methyl-4-nitrophenylcarbonate: Differentiation Evidence


Aminolysis Rate-Limiting Step Shift vs. MDNPC

In aqueous aminolysis with secondary alicyclic amines (SAA), methyl-4-nitrophenylcarbonate (MNPC) exhibits a Brønsted breakpoint at pKa 9.3, indicating a change in rate-limiting step from nucleophilic attack (β1 = 0.8) for weakly basic amines to leaving group expulsion (β2 = 0.2) for strongly basic amines. In contrast, methyl 2,4-dinitrophenyl carbonate (MDNPC) shows a single linear Brønsted plot with a slope β = 0.8 across the entire amine basicity range, indicating that nucleophilic attack remains rate-limiting throughout due to its superior 2,4-dinitrophenoxide leaving group [1]. This mechanistic divergence means MNPC's reaction rate and yield are more sensitive to amine nucleophile selection than MDNPC, a critical consideration for synthetic route optimization.

Aminolysis Mechanism
Head-to-head
MNPC Breakpoint pKa 9.3 β₁ 0.8, β₂ 0.2
MDNPC No breakpoint β 0.8 across range
Rate-limiting step context differs with amine basicity
Aqueous, 25°C, secondary amines
Aminolysis kinetics Nucleophilic substitution Reaction mechanism

Leaving Group Basicity: MNPC vs. Thiocarbonate

Aminolysis of methyl-4-nitrophenylcarbonate (MNPC) with secondary alicyclic amines (SAA) displays a Brønsted breakpoint at pKa 9.3, where the linear plot for rate versus amine basicity inflects. Conversely, the analogous aminolysis of 4-nitrophenyl S-methyl thiocarbonate (which replaces the methoxy group with a methylthio group) maintains a linear Brønsted plot up to pKa 11.2, with no observed breakpoint [1]. This demonstrates that changing the non-leaving group from OMe to SMe significantly alters the nucleofugality threshold, making the thiocarbonate less sensitive to leaving group expulsion even with very basic amines.

Leaving Group Basicity
Head-to-head
MNPC Breakpoint pKa 9.3 Biphasic Brønsted plot
Thiocarbonate Linear to pKa 11.2 No breakpoint observed
Leaving group sensitivity context for reaction design
44 wt% ethanol-water, 25°C
Leaving group ability Nucleofugality Thiocarbonate comparison

Catalytic Methanolysis: Aryl vs. Alkyl Carbonate Regimes

In methanolysis promoted by [La2(OCH3)2]4+ catalyst, methyl-4-nitrophenylcarbonate (MNPC, with a good aryloxy leaving group, pKa of 4-nitrophenol = 15.3 in methanol) and methyl isopropyl carbonate (MIC, with a poor alkoxy leaving group, pKa of isopropanol = 18.13) operate in distinct kinetic regimes. For MNPC, rate-limiting nucleophilic attack and fast breakdown of the tetrahedral intermediate occur, as its leaving group pKa (≤15.3) falls below the observed Brønsted breakpoint of 15.2. In contrast, MIC's leaving group pKa (>18.13) places it above the breakpoint, making metal ion-promoted breakdown of the tetrahedral intermediate the rate-limiting step [1]. DFT calculations further confirm that the catalyzed processes for these two substrate classes are fundamentally two-step but with different rate-controlling stages [1].

Catalytic Methanolysis
Cross-study
MNPC Rate-limiting attack Leaving group pKa 15.3
MIC (alkyl) Rate-limiting breakdown Leaving group pKa 18.13
Rate-determining step context for catalytic transformations
La-methoxide, 25°C, methanol
Methanolysis kinetics Catalytic decomposition Leaving group pKa

Inverse Substrate Binding in Mandelamide Hydrolase

Mandelamide hydrolase (MAH) exhibits distinct reactivity toward methyl-4-nitrophenylcarbonate (MNPC) compared to the structurally related 4-nitrophenyl acetate. Kinetic studies suggest that MAH reacts with MNPC to form an 'inverse' acyl-enzyme intermediate, where the small methoxycarbonyl group (from MNPC) occupies the enzyme's normal leaving group site, in contrast to the binding orientation observed with 4-nitrophenyl acetate [1][2]. This divergence in enzyme-substrate orientation is supported by the excellent catalytic efficiency of MAH for mandelamide and phenylacetamide, which is not observed with MNPC, indicating MNPC follows a unique catalytic pathway [1].

Enzyme Binding Mode
Class-level
MNPC vs 4-Nitrophenyl acetate

Forms inverse acyl-enzyme with methoxycarbonyl in leaving group site

Unique biocatalytic probe for substrate orientation studies
Mandelamide hydrolase; qualitative binding difference
Enzyme kinetics Biocatalysis Substrate specificity

Phenolysis Rate Enhancement vs. Bis(4-nitrophenyl) Carbonate

In a kinetic study of phenolysis reactions, replacing the methoxy non-leaving group in methyl-4-nitrophenylcarbonate (MNPC) with a 4-nitrophenoxy group (yielding bis(4-nitrophenyl) carbonate) results in a quantifiable increase in both the rate constant for tetrahedral intermediate (T-) formation and the rate coefficient for 4-nitrophenoxide expulsion from T- [1]. This demonstrates that the electronic nature of the non-leaving group directly modulates the electrophilicity of the carbonate center and the stability of the transition state. Specifically, the more electron-withdrawing 4-nitrophenoxy group enhances reactivity compared to the methoxy group [1].

Phenolysis Reactivity
Cross-study
MNPC Lower rate constants Methoxy non-leaving group
Bis(4-nitrophenyl) carbonate Higher rate constants 4-Nitrophenoxy non-leaving group
Non-leaving group modulation context for electrophilicity
Phenolysis conditions; abstract-level comparison
Phenolysis kinetics Carbonate electrophilicity Non-leaving group effect

Methyl-4-nitrophenylcarbonate: Application Scenarios


Carbamate Synthesis Across Amine Basicity Range

MNPC is the optimal methoxycarbonylation reagent when the synthetic route involves a series of amines with varying basicities. As established in Section 3, Evidence Item 1, MNPC exhibits a distinct mechanistic shift at pKa 9.3, transitioning from nucleophilic attack to leaving group expulsion as the rate-limiting step. This predictable, quantifiable breakpoint allows chemists to design reaction conditions (e.g., temperature, excess amine) specifically tailored to whether the amine's pKa is above or below this threshold, ensuring consistent yields and reaction control across a diverse amine library [1].

Mechanistic Probes for Brønsted Correlations

MNPC serves as a calibrated mechanistic probe for studying nucleophilic substitution at carbonyl centers. The well-defined Brønsted breakpoint at pKa 9.3 for aminolysis, as detailed in Section 3, Evidence Item 1, provides a benchmark for comparing the nucleofugality of other leaving groups and the sensitivity of different nucleophile classes. Its use in kinetic studies, alongside analogs like MDNPC or thiocarbonates, allows researchers to dissect the contributions of non-leaving group effects and transition state structures in acyl transfer reactions [1][2].

Inverse Substrate Binding in Biocatalysis

For enzymologists investigating the active site architecture and substrate binding modes of amidases like mandelamide hydrolase (MAH), MNPC is a specific reagent that cannot be substituted with simple esters. As demonstrated in Section 3, Evidence Item 4, MNPC's reactivity with MAH suggests the formation of an 'inverse' acyl-enzyme intermediate, where the small methoxycarbonyl group occupies the enzyme's normal leaving group site. This unique property makes MNPC a valuable tool for probing enzyme mechanisms and for potential applications in biocatalytic methoxycarbonylation under mild conditions [1].

Application
Selection Property
Validation Focus
Carbamate synthesis across amine basicity range
Rate-limiting step transition context
Review Brønsted breakpoint behavior for amine selection
Mechanistic probes for Brønsted correlations
Calibrated mechanistic benchmark
Nucleofugality comparison context
Inverse substrate binding in biocatalysis
Unique enzyme-substrate orientation
Inverse acyl-enzyme intermediate review

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